![molecular formula C8H5BrClN B156208 7-Bromo-4-chloro-1H-indole CAS No. 126811-29-8](/img/structure/B156208.png)
7-Bromo-4-chloro-1H-indole
Overview
Description
7-Bromo-4-chloro-1H-indole is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology .
Molecular Structure Analysis
The molecular formula of 7-Bromo-4-chloro-1H-indole is C8H5BrClN . More detailed structural analysis is not available in the retrieved data.Chemical Reactions Analysis
Indole derivatives are known to exhibit various biological activities, which has led to interest in synthesizing a variety of indole derivatives . Specific chemical reactions involving 7-Bromo-4-chloro-1H-indole are not available in the retrieved data.Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Bromo-4-chloro-1H-indole include a boiling point of 345.8±22.0 °C and a density of 1.772±0.06 g/cm3 .Scientific Research Applications
Synthesis of Lenacapavir
“7-Bromo-4-chloro-1H-indole” is a heterocyclic fragment used in the synthesis of Lenacapavir , a potent capsid inhibitor for the treatment of HIV-1 infections . A new approach to synthesizing 7-bromo-4-chloro-1H-indole from inexpensive 2,6-dichlorobenzonitrile has been described .
Treatment of HIV-1 Infections
As mentioned above, “7-Bromo-4-chloro-1H-indole” is used in the synthesis of Lenacapavir , which exhibits high potency in the treatment of human immunodeficiency virus (HIV) .
Anti-HIV-1 Activity
Indole derivatives, including “7-Bromo-4-chloro-1H-indole”, have been reported to have anti-HIV-1 activity . A series of novel indolyl and oxochromenyl xanthenone derivatives were reported and their molecular docking studies were performed as an anti-HIV-1 .
Treatment of Cancer Cells
Indole derivatives, including “7-Bromo-4-chloro-1H-indole”, have been applied as biologically active compounds for the treatment of cancer cells . Indoles, both natural and synthetic, show various biologically vital properties .
Treatment of Microbes
Indole derivatives are also used in the treatment of microbes . They have attracted increasing attention in recent years due to their biologically active properties .
Treatment of Various Disorders
Indole derivatives are used in the treatment of various types of disorders in the human body . Their application has been gaining attention due to their biologically vital properties .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 7-bromo-4-chloro-1h-indole, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
7-bromo-4-chloro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBAFEMIPJPWPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C=CN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595936 | |
Record name | 7-Bromo-4-chloro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-chloro-1H-indole | |
CAS RN |
126811-29-8 | |
Record name | 7-Bromo-4-chloro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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